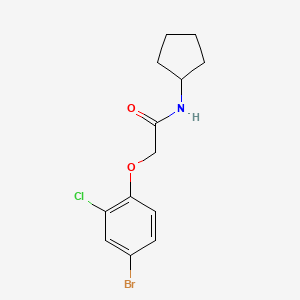
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as GSK-2193874 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide involves the inhibition of specific protein kinases such as RSK and MSK. These kinases play a crucial role in cell signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of specific protein kinases by this compound has been shown to result in the modulation of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects and has been evaluated for its potential to act as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to selectively inhibit specific protein kinases, which makes it a valuable tool for studying protein function and interactions. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide. One of the future directions is the continued evaluation of this compound as a drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. Another future direction is the development of new synthesis methods to improve the yield and purity of this compound. Additionally, the use of this compound as a chemical probe for studying protein function and interactions is an area of future research. Finally, the evaluation of the potential of this compound to act as a neuroprotective agent is an exciting area of future research.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzamide in the presence of a base such as triethylamine to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of protein kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer and inflammatory disorders.
In biochemistry, this compound has been studied for its ability to modulate the activity of specific proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been evaluated for its potential to act as a chemical probe for studying protein function and interactions.
In pharmacology, this compound has been investigated for its potential to act as a drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. This compound has shown promising results in preclinical studies and is currently undergoing further evaluation in clinical trials.
Propiedades
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-4-3-5-11(8-9)14(18)17-13-7-6-12(15)10(2)16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOOFLAFGRPVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


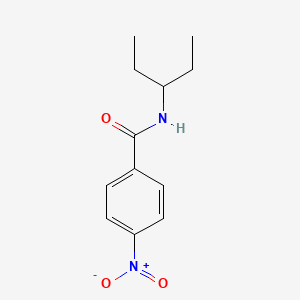
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
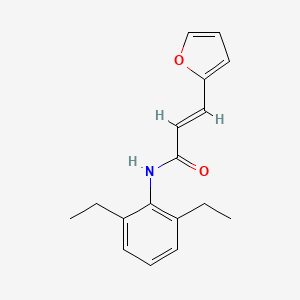
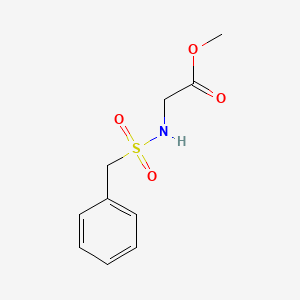
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)

![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)
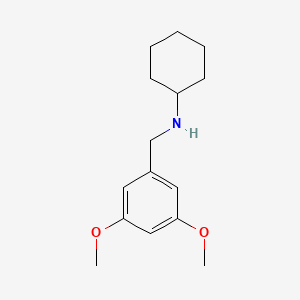
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
